molecular formula C15H14O B12561363 Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- CAS No. 184046-33-1

Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)-

Cat. No.: B12561363
CAS No.: 184046-33-1
M. Wt: 210.27 g/mol
InChI Key: SDLOAJBYHVVDQI-HUUCEWRRSA-N
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Description

Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- is a chiral epoxide compound with the molecular formula C15H14O and a molecular weight of 210.27 g/mol . This compound is known for its unique stereochemistry and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and catalyst recycling are crucial factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

184046-33-1

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

(2R,3R)-2-methyl-2,3-diphenyloxirane

InChI

InChI=1S/C15H14O/c1-15(13-10-6-3-7-11-13)14(16-15)12-8-4-2-5-9-12/h2-11,14H,1H3/t14-,15-/m1/s1

InChI Key

SDLOAJBYHVVDQI-HUUCEWRRSA-N

Isomeric SMILES

C[C@]1([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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